
8-Hydroxyquinoline-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-2-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad range of biological activities. This compound is characterized by the presence of a hydroxy group at the 8th position of the quinoline ring and a carbohydrazide group at the 2nd position. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2-carbohydrazide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydroxy and carbohydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds.
Applications De Recherche Scientifique
8-Hydroxyquinoline-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-hydroxyquinoline-2-carbohydrazide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can form stable complexes with metal ions, disrupting their normal biological functions. This chelation ability is particularly important in its antimicrobial and anticancer activities, where it interferes with metal-dependent enzymes and processes.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: The parent compound, known for its metal-chelating properties and broad biological activities.
8-Hydroxyquinoline-5-sulfonic acid: A derivative with enhanced water solubility and similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with similar chelating properties but different biological applications.
Uniqueness: 8-Hydroxyquinoline-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other 8-hydroxyquinoline derivatives and contributes to its diverse range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
8-hydroxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C10H9N3O2/c11-13-10(15)7-5-4-6-2-1-3-8(14)9(6)12-7/h1-5,14H,11H2,(H,13,15) |
Clé InChI |
VDPCUEHRDPFTMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


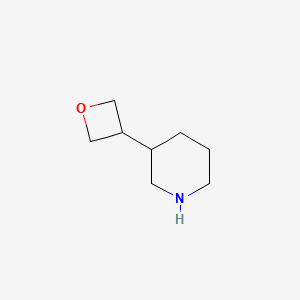
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
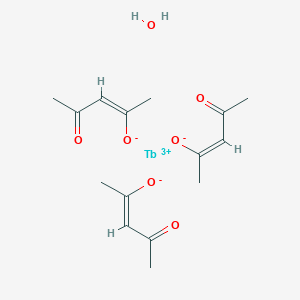
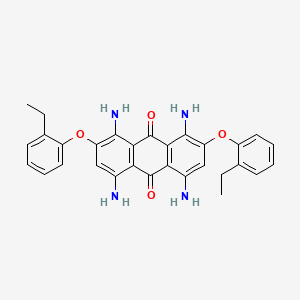
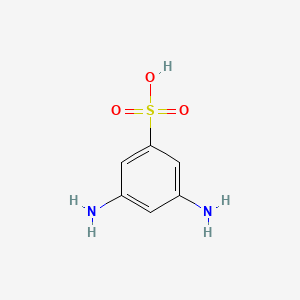


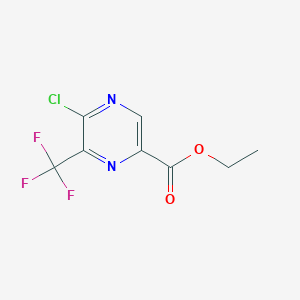

![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)

